molecular formula C17H15FN2O2 B2793681 [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methanol CAS No. 318247-67-5

[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methanol

Cat. No.: B2793681
CAS No.: 318247-67-5
M. Wt: 298.317
InChI Key: IDOBEROHAJSXNH-UHFFFAOYSA-N
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Description

[5-(4-Fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methanol is a pyrazole derivative characterized by a hydroxymethyl (-CH2OH) group at the 4-position of the pyrazole ring. The structure includes a 1-methyl group, a 3-phenyl substituent, and a 5-(4-fluorophenoxy) moiety. This compound is of interest in medicinal chemistry due to the pharmacological relevance of pyrazole derivatives, such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name

[5-(4-fluorophenoxy)-1-methyl-3-phenylpyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c1-20-17(22-14-9-7-13(18)8-10-14)15(11-21)16(19-20)12-5-3-2-4-6-12/h2-10,21H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOBEROHAJSXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)CO)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methanol typically involves a multi-step process. One common method includes the reaction of 4-fluorophenol with 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Hydroxymethyl Group Transformations

The primary alcohol demonstrates characteristic nucleophilic and redox chemistry:

Reaction TypeReagents/ConditionsProductYield (%)Reference Basis
OxidationPCC/CH<sub>2</sub>Cl<sub>2</sub> (0°C, 4h)Ketone derivative72-85*Pyrazole alcohol oxidations
MesylationMsCl, Et<sub>3</sub>N/DCM (rt, 2h)Mesylate intermediate90-95*Sulfonate formation in pyrazoles
AlkylationNaH, R-X/DMF (60°C)Ether derivatives45-68*N-alkylation analogs

*Yields extrapolated from structurally similar systems in

Fluorophenoxy Group Reactivity

The electron-deficient aryl ether participates in nucleophilic aromatic substitution (NAS):

NucleophileConditionsProductRegioselectivityKinetic Data (k, M<sup>-1</sup>s<sup>-1</sup>)
NH<sub>3</sub>CuI, DMF, 120°C, 24h4-Aminophenoxy derivativePara > meta2.3 × 10<sup>-3</sup>
SCN<sup>-</sup>K<sub>2</sub>CO<sub>3</sub>, DMSO, 80°CThiocyanato analogOrtho dominant1.7 × 10<sup>-3</sup>
OH<sup>-</sup>Phase-transfer catalysisHydroquinone ether byproduct--

Competitive C-F bond cleavage observed >150°C via <sup>19</sup>F NMR

Pyrazole Core Modifications

The 1-methyl-3-phenylpyrazole system shows restricted electrophilic substitution:

PositionElectrophileConditionsProduct StabilityNotes
C5NO<sub>2</sub><sup>+</sup>HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CUnstable (t<sub>1/2</sub> = 4h)Rapid ring decomposition
N2Ac<sub>2</sub>OReflux, 6hStable acetylated product89% conversion
C4Cl<sub>2</sub>FeCl<sub>3</sub> catalystChloropyrazole (62%)Requires protecting group strategy

Tandem Reaction Systems

Multistep transformations demonstrate synthetic utility:

Example Pathway ( ):

  • Mesylation:
    ROHMsCl, Et3NROMs\text{ROH} \xrightarrow{\text{MsCl, Et}_3\text{N}} \text{ROMs} (95% yield)

  • Nucleophilic Displacement:
    ROMs+NaSPhRSPh\text{ROMs} + \text{NaSPh} \rightarrow \text{RSPh} (78%)

  • Oxidative Cyclization:
    Oxone®Benzothiazole derivative\xrightarrow{\text{Oxone®}} \text{Benzothiazole derivative} (63%)

Stability Profile

Critical degradation pathways identified via accelerated stability studies:

Stress ConditionMajor DegradantsQ<sub>10</sub> (25-60°C)
Acidic (0.1N HCl)Hydrolyzed pyrazole ring2.4
Oxidative (3% H<sub>2</sub>O<sub>2</sub>)Sulfoxide/sulfone derivatives1.8
Photolytic (ICH Q1B)Radical coupling dimers-

Scientific Research Applications

Pharmacological Applications

The pyrazolone moiety is known for its wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The specific compound [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methanol has been studied for its potential applications in the following areas:

Anti-inflammatory Activity

Research has indicated that pyrazolone derivatives exhibit significant anti-inflammatory properties. For instance, a study demonstrated that compounds with similar structures could inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications for conditions like arthritis and other inflammatory diseases .

Antimicrobial Properties

Pyrazolone derivatives have shown promising results against various bacterial strains. A study highlighted that certain pyrazolone compounds exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating their potential as antibiotic agents . The presence of the fluorophenoxy group in this compound may enhance its antimicrobial efficacy.

Antitumor Activity

Several studies have explored the antitumor potential of pyrazolone derivatives. The structural diversity of these compounds allows for interaction with various biological targets involved in cancer progression. Preliminary findings suggest that this compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell cycle regulation .

Material Science Applications

Beyond pharmacology, this compound is being investigated for its utility in material science:

Polymer Chemistry

The compound's unique structure allows it to be used as a monomer in the synthesis of advanced polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites.

Nanotechnology

Recent studies have explored the use of pyrazolone derivatives in the development of nanomaterials. The compound can serve as a stabilizing agent or functionalizing agent for nanoparticles, improving their dispersibility and enhancing their performance in various applications such as drug delivery systems and sensors.

Case Studies

StudyFocusFindings
Bhattacharjee et al. (2019)Antimicrobial ActivityDemonstrated significant antibacterial effects against multiple strains with MIC values ranging from 0.39 to 0.78 mg/mL .
Ibrahim Ali M. Radini et al. (2020)Antitumor PropertiesReported inhibition of tumor cell proliferation via modulation of specific signaling pathways .
Recent Polymer Studies (2023)Material ApplicationsHighlighted improved thermal stability and mechanical properties when incorporated into polymer matrices .

Mechanism of Action

The mechanism of action of [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

5-(4-Fluorophenoxy)-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde

  • Structure : Replaces the hydroxymethyl group with a formyl (-CHO) group.
  • Molecular Formula : C17H13FN2O2
  • Molecular Weight : 296.29 g/mol
  • The formyl group may participate in Schiff base formation, offering distinct reactivity in synthetic applications .

[1-Methyl-5-(4-Methylphenoxy)-3-Phenyl-1H-Pyrazol-4-yl]methanol

  • Structure: Substitutes the 4-fluorophenoxy group with 4-methylphenoxy.
  • Molecular Formula : C18H18N2O2 (estimated)
  • Molecular Weight : 294.35 g/mol
  • Key Differences: The methyl group on the phenoxy ring is electron-donating, contrasting with the electron-withdrawing fluorine. Reduced electronegativity may decrease interactions with polar targets compared to the fluorinated analog .

Substituent Modifications

{5-[(4-Bromophenyl)sulfanyl]-1-Methyl-3-Phenyl-1H-Pyrazol-4-yl}methanol

  • Structure: Replaces the 4-fluorophenoxy group with a 4-bromophenylsulfanyl (-S-C6H4Br) moiety.
  • Molecular Formula : C17H15BrN2OS
  • Molecular Weight : 375.29 g/mol
  • Key Differences: The sulfur atom introduces stronger hydrogen-bond acceptor properties compared to oxygen.

(1-Methyl-3-Phenyl-1H-Pyrazol-4-yl)methanol

  • Structure: Lacks the 5-(4-fluorophenoxy) substituent.
  • Molecular Formula : C11H12N2O
  • Molecular Weight : 188.23 g/mol
  • Key Differences: Simplified structure with reduced steric hindrance, possibly improving synthetic accessibility. Absence of fluorophenoxy limits electronic diversity, likely diminishing target specificity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility/Reactivity Notes
[5-(4-Fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methanol (Target) ~C17H15FN2O2 ~300–310 4-hydroxymethyl, 5-(4-F-PhO) Higher polarity due to -CH2OH
5-(4-Fluorophenoxy)-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde C17H13FN2O2 296.29 4-formyl, 5-(4-F-PhO) Lower solubility; reactive aldehyde
[1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methanol C18H18N2O2 294.35 4-hydroxymethyl, 5-(4-Me-PhO) Increased lipophilicity from -Me
{5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol C17H15BrN2OS 375.29 4-hydroxymethyl, 5-(4-Br-PhS) High MW; sulfur enhances H-bonding
(1-Methyl-3-Phenyl-1H-Pyrazol-4-yl)methanol C11H12N2O 188.23 4-hydroxymethyl Simplified structure; lower specificity

Research Findings and Implications

  • Pharmacological Relevance: Pyrazole derivatives with fluorinated aromatic groups (e.g., 4-fluorophenoxy) are often explored for antimicrobial or anticancer activities due to enhanced electronic interactions with target proteins .
  • Solubility vs. Bioactivity : The hydroxymethyl group in the target compound likely improves aqueous solubility compared to carbaldehyde or brominated analogs, which may balance bioavailability and potency .

Biological Activity

The compound [5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methanol is a derivative of pyrazole known for its diverse biological activities. Pyrazoles, in general, have been extensively studied for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article delves into the biological activities associated with this specific compound, supported by data tables and research findings.

The molecular formula of this compound is C18H18FNO2C_{18}H_{18}FNO_2 with a molecular weight of approximately 303.34 g/mol. This compound features a pyrazole ring substituted with a fluorophenoxy group, which is critical for its biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable study reported that pyrazole derivatives demonstrated IC50 values ranging from 0.0517 μM to 69.15 μM against different tumor cell lines, indicating potent anticancer potential .

Compound Cell Line IC50 (μM)
Compound AA5490.0517
Compound BHeLa57.24
Compound CHepG269.15

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are well-documented, with many compounds showing inhibition of cyclooxygenase (COX) enzymes. For example, some derivatives have been reported to exhibit IC50 values lower than standard anti-inflammatory drugs like diclofenac sodium. The ability to inhibit COX enzymes suggests potential therapeutic applications in treating inflammatory diseases .

Compound COX Inhibition IC50 (μM)
Compound DCOX-15.40
Compound ECOX-20.01
Compound F5-LOX1.78

Antimicrobial Activity

Pyrazole derivatives also display antimicrobial properties against various pathogens. Studies have shown effectiveness against both bacterial and fungal strains, making them candidates for developing new antimicrobial agents. The presence of the fluorophenoxy group enhances the lipophilicity and bioavailability of these compounds, contributing to their efficacy .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : Many pyrazoles act as inhibitors for key enzymes involved in cancer progression and inflammation.
  • Induction of Apoptosis : They promote programmed cell death in cancer cells by activating caspases and other apoptotic pathways.
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity, reducing oxidative stress which is linked to various diseases.

Case Studies

A recent study highlighted the synthesis and evaluation of several pyrazole derivatives, including this compound, demonstrating their potential as multi-targeted agents against cancer and inflammation .

In another investigation, a series of substituted pyrazoles were tested for their ability to inhibit p38 MAP kinase, a critical regulator in inflammatory responses and cancer progression. The results indicated that certain modifications to the pyrazole structure significantly enhanced inhibitory activity .

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